molecular formula C19H14F3N3O3 B2834747 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863610-88-2

2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2834747
CAS RN: 863610-88-2
M. Wt: 389.334
InChI Key: TXTXNHYNFHSEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.334. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

Research on similar compounds, such as inhibitors of NF-kappaB and AP-1 gene expression, has focused on structure-activity relationship (SAR) studies. These studies aim to optimize the compounds for improved oral bioavailability and biological activity by modifying different positions of the pyrimidine ring. Modifications at the 2-, 4-, and 5-positions of the pyrimidine ring have been explored, demonstrating the critical nature of the carboxamide group at the 5-position for activity (Palanki et al., 2000).

Anticancer and Anti-inflammatory Applications

Novel heterocyclic compounds derived from related structural frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising COX-1/COX-2 inhibition, highlighting their potential as therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

Anticancer and Enzyme Inhibition

A series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing potent enzyme inhibitors with potential anticancer properties (Rahmouni et al., 2016).

Supramolecular Assemblies

Research into the dihydropyrimidine functionality has shown its suitability for forming novel crown-containing hydrogen-bonded supramolecular assemblies. These findings open up possibilities for the use of such compounds in materials science and nanotechnology applications (Fonari et al., 2004).

Acetylcholinesterase Inhibitor Activity

Some novel pyrazinamide condensed tetrahydropyrimidines have been prepared and evaluated for their acetylcholinesterase inhibitor activity. This highlights the potential of related compounds for treating neurological disorders, such as Alzheimer's disease (Elumalai et al., 2014).

properties

IUPAC Name

3-(4-methylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-11-6-8-12(9-7-11)25-17(27)13(10-23-18(25)28)16(26)24-15-5-3-2-4-14(15)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTXNHYNFHSEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.